Prop-2-en-1-yl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Prop-2-en-1-yl 5-cyano-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (phew, that’s a mouthful!) is a complex organic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHFNOS
IUPAC Name: (2E)-3-(4-fluorophenyl)-1-(4-hydroxy-3-methoxyphenyl)-2-methylthis compound
This compound belongs to the dihydropyridine class and exhibits intriguing pharmacological properties.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the condensation of appropriate precursors, followed by cyclization. The specific steps may vary, but the core reactions include:
Condensation: The 4-hydroxy-3-methoxyphenyl component reacts with the 2-oxoethylamine derivative, forming the key intermediate.
Cyclization: The intermediate undergoes cyclization with a cyano group and a sulfur-containing moiety, yielding the final compound.
Industrial Production: While laboratory-scale synthesis is well-documented, industrial production methods remain proprietary. Large-scale synthesis likely involves optimized conditions, efficient reagents, and purification steps.
Chemical Reactions Analysis
Reactivity:
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation.
Reduction: Reduction of the cyano group or the carbonyl group may be explored.
Substitution: Halogenation or other substitutions can modify the aromatic rings.
- Hydrogen Peroxide (H2O2) : For oxidation.
- Hydride Reducing Agents : For reduction.
- Halogenating Agents : For substitution.
Major Products: The major products depend on reaction conditions. Oxidation yields quinones, while reduction leads to corresponding amines.
Scientific Research Applications
This compound finds applications in various fields:
- Medicine : Investigated for cardiovascular effects due to its dihydropyridine scaffold.
- Chemistry : As a building block for more complex molecules.
- Biology : Potential interactions with cellular targets.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves calcium channel modulation due to its dihydropyridine core.
Comparison with Similar Compounds
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C26H24FN3O5S |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
prop-2-enyl 5-cyano-6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H24FN3O5S/c1-4-11-35-26(33)23-15(2)29-25(36-14-22(32)30-18-8-6-17(27)7-9-18)19(13-28)24(23)16-5-10-20(31)21(12-16)34-3/h4-10,12,24,29,31H,1,11,14H2,2-3H3,(H,30,32) |
InChI Key |
QPRZVLASJCTTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)F)C#N)C3=CC(=C(C=C3)O)OC)C(=O)OCC=C |
Origin of Product |
United States |
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